Product packaging for H-Pro-Gly-Pro-OH(Cat. No.:CAS No. 7561-51-5)

H-Pro-Gly-Pro-OH

Cat. No.: B1336288
CAS No.: 7561-51-5
M. Wt: 269.30 g/mol
InChI Key: BRPMXFSTKXXNHF-IUCAKERBSA-N
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Description

Contextualization as a Collagen-Derived Matrikine

H-Pro-Gly-Pro-OH is classified as a matrikine. nih.goversnet.org Matrikines are bioactive fragments generated from the enzymatic breakdown of extracellular matrix (ECM) proteins, such as collagen and elastin. nih.govresearchgate.net These fragments are not merely inert byproducts of tissue turnover; instead, they are potent signaling molecules that can regulate a wide array of cellular activities and biological processes, including tissue development, homeostasis, inflammation, and wound repair. nih.goversnet.org

The primary source of PGP is collagen, the main structural protein in the ECM of connective tissues. nih.govontosight.ai During events like tissue injury, infection, or chronic inflammation, enzymes known as matrix metalloproteinases (MMPs) and prolylendopeptidase (PE) act sequentially to break down collagen, releasing the PGP tripeptide. nih.govresearchgate.net Once generated, PGP functions as a damage-associated molecular pattern (DAMP), a type of endogenous danger signal that alerts the body to tissue damage and initiates a response. nih.goversnet.orgresearchgate.net This positions PGP as a key sensor and director of localized inflammatory and repair processes. ersnet.orgresearchgate.net

Historical Perspective on this compound Research and Discovery

The understanding of this compound's physiological significance has evolved over time. For many years, the focus of research on related inflammatory pathways was on leukotriene A4 hydrolase (LTA4H), a bifunctional enzyme known to produce the potent neutrophil chemoattractant LTB₄. nih.govnih.gov The enzyme's second function, its aminopeptidase (B13392206) activity, was long considered physiologically unimportant. nih.gov

A pivotal shift in this understanding came when research by Snelgrove et al. demonstrated that this compound is an endogenous substrate for the aminopeptidase function of LTA4H. nih.gov This discovery was crucial because it revealed that LTA4H plays opposing roles in inflammation: a pro-inflammatory role by producing LTB₄ and an anti-inflammatory role by degrading the pro-inflammatory PGP. nih.govnih.gov

Further foundational work, such as a 2006 study published in Nature Medicine, described PGP as a tripeptide chemoattractant derived from ECM breakdown that shares structural homology with key domains on alpha chemokines. phoenixbiotech.net This research established a direct link between ECM degradation and neutrophil recruitment in the airways, identifying PGP in significant concentrations in individuals with chronic obstructive pulmonary disease (COPD) but not in healthy controls. phoenixbiotech.net These findings cemented PGP's status as a significant mediator in chronic inflammatory diseases.

Table 2: Chronological Milestones in this compound Research

Year Milestone Significance Source(s)
2006 PGP identified as a neutrophil chemoattractant in airway inflammation, linking ECM degradation to neutrophil recruitment in COPD. Established PGP as a biomarker and potential therapeutic target in chronic lung disease. phoenixbiotech.net
~2009 PGP identified as an endogenous substrate for Leukotriene A₄ hydrolase (LTA₄H). Revealed the dual pro- and anti-inflammatory roles of LTA₄H and highlighted PGP's role in resolving inflammation. nih.gov
2010 Studies show PGP activates transcription of neurotrophins and their receptors after cerebral ischemia. Expanded the known biological activities of PGP beyond inflammation to include neuroregeneration. medchemexpress.com
2018 PGP's role as a damage-associated molecular pattern (DAMP) is further elucidated. Characterized PGP as a primitive signal for injury that shapes subsequent inflammatory and repair processes. nih.goversnet.org

Overview of Identified Biological Significance and Current Research Trajectories

Research has unveiled that this compound possesses a range of biological activities, making it a molecule of significant interest. Its functions are context-dependent, contributing to both beneficial and pathological outcomes.

Identified Biological Significance:

Neutrophil Chemotaxis: The most well-documented function of PGP is its ability to attract neutrophils, a type of white blood cell, to sites of inflammation or injury. nih.govmedchemexpress.comphoenixbiotech.net It acts as a chemical "breadcrumb" trail, guiding neutrophils through the dense ECM to the precise location where they are needed. ersnet.orgresearchgate.net

Inflammation and Tissue Repair: As a DAMP, PGP is generated during injury and helps to shape the subsequent inflammatory and repair responses. nih.goversnet.org It can direct a localized repair response, which includes promoting the growth of new blood vessels (neo-angiogenesis) and sealing breaches in epithelial layers. ersnet.orgresearchgate.net However, its persistence due to inefficient degradation can lead to chronic inflammation and pathological tissue remodeling, as seen in diseases like cystic fibrosis and COPD. nih.govnih.gov

Neuroregeneration: Beyond its role in immunity, PGP has demonstrated neuroprotective and neuroregenerative potential. Studies have shown it can activate the transcription of genes for neurotrophins (e.g., BDNF, NGF) and their receptors following cerebral ischemia in animal models. medchemexpress.commdpi.com This suggests a role in neuronal recovery after injury.

Endothelial Cell Regulation: PGP and its more potent acetylated form (AcPGP) can increase the permeability of the endothelial cell layer that lines blood vessels, a process that is dependent on CXCR2 receptors. ersnet.org

Current Research Trajectories:

Current research aims to further unravel the complexities of the PGP pathway and harness this knowledge for therapeutic benefit.

Chronic Inflammatory Diseases: A major focus is on the role of PGP in chronic lung diseases where neutrophilic inflammation is a key feature. nih.govnih.gov Research is investigating how the PGP generation and degradation pathway is subverted in these conditions and whether targeting PGP could be a viable therapeutic strategy. nih.govphoenixbiotech.net

Selective Enzyme Inhibition: Given the dual nature of the LTA4H enzyme, which both produces a pro-inflammatory mediator and degrades another (PGP), there is significant interest in developing selective inhibitors. nih.gov A therapeutic agent that could block LTB₄ production while preserving or enhancing PGP degradation could offer a more sophisticated anti-inflammatory treatment. nih.gov

Neuroprotective Strategies: The neuroregenerative properties of PGP are an emerging area of investigation. mdpi.com Research is exploring its potential to aid recovery from ischemic events like strokes, focusing on its ability to stimulate the expression of growth factors in the brain. medchemexpress.com

Wound Healing: The peptide's fundamental role in initiating localized repair responses makes it a subject of interest for wound healing applications. ersnet.orgfrontiersin.org Understanding how to modulate its activity could lead to new approaches for treating chronic wounds or improving tissue regeneration.

Table 3: Summary of this compound Biological Activities

Biological Activity Cellular/Systemic Effect Associated Conditions/Processes Source(s)
Neutrophil Chemoattraction Recruits neutrophils to specific sites. Inflammation, Infection, Tissue Injury nih.govnih.govphoenixbiotech.net
Tissue Repair & Remodeling Promotes wound healing, epithelial repair, and angiogenesis. Wound Healing, Chronic Inflammation (if persistent) ersnet.orgresearchgate.netfrontiersin.org
Neuroregeneration Activates transcription of neurotrophins and their receptors. Cerebral Ischemia, Neuronal Injury medchemexpress.commdpi.com
Inflammatory Mediation Acts as a Damage-Associated Molecular Pattern (DAMP). Acute & Chronic Inflammation nih.goversnet.org
Endothelial Permeability Increases paracellular permeability in endothelial cells. Inflammation ersnet.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O4 B1336288 H-Pro-Gly-Pro-OH CAS No. 7561-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPMXFSTKXXNHF-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25104-46-5
Record name L-Proline, L-prolylglycyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25104-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80432628
Record name (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7561-51-5
Record name (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Conformational Analysis of H Pro Gly Pro Oh and Analogues

X-ray Crystallography Studies of Pro-Gly-Pro and Related Collagen Model Peptides

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in the solid state. While obtaining crystals of H-Pro-Gly-Pro-OH itself is challenging, studies on polymers and analogues have been crucial for understanding the collagen triple helix.

A seminal study on poly(L-prolyl-glycyl-L-proline), a polymer of the repeating (Pro-Gly-Pro)n sequence, showed an X-ray diffraction pattern with all the main features of natural collagen, but in sharper detail. weizmann.ac.ilweizmann.ac.ilnih.gov The analysis indicated a three-stranded helical structure with an axial translation of 2.85 Å per tripeptide. weizmann.ac.il This work demonstrated that neither hydroxyproline (B1673980) nor more than one interchain hydrogen bond per tripeptide is essential for the formation of a collagen-like structure. weizmann.ac.il

More recent crystallographic analyses of host-guest peptides and other analogues have provided further insights. The crystal structure of (Gly-Pro-Hyp)9, a common collagen motif, revealed a triple-stranded structure with a 7/2 helical symmetry, challenging the older 10/3 model. researchgate.net Similarly, peptides of the form (Pro-Pro-Gly)4-Hyp-Yaa-Gly-(Pro-Pro-Gly)4 adopted a 7/2-helical structure. nih.gov These studies also highlight the importance of proline ring puckering, where proline and its hydroxylated form, hydroxyproline (Hyp), can adopt different conformations (up- or down-puckering) that influence triple helix stability. researchgate.netnih.gov

PeptideKey Structural FeaturesHelical SymmetryResolution (Å)Citations
poly(L-prolyl-glycyl-L-proline)Three-stranded coiled coil, axial translation of 2.85 Å per tripeptide.Collagen II-likeN/A (Fiber Diffraction) weizmann.ac.ilweizmann.ac.ilnih.gov
(Gly-Pro-Hyp)9Triple-stranded helix. Pro and Hyp adopt up-puckering conformation.7/21.45 researchgate.net
(Pro-Pro-Gly)4-Hyp-Yaa-Gly-(Pro-Pro-Gly)4 (Yaa = Thr, Val, Ser)Adopted a structure similar to (Pro-Pro-Gly)9. Hyp in X position adopts up-puckering.7/2Atomic resolution nih.gov

Analysis of Conformational Flexibility and Preferred Orientations

The Pro-Gly-Pro sequence exhibits significant conformational flexibility, which is governed by several factors, including the puckering of the two proline rings and the potential for cis/trans isomerization of the two peptide bonds (Pro-Gly and Gly-Pro).

The proline ring is not planar and can adopt two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). researchgate.net The puckering preference is influenced by the position of the proline in the Gly-Xaa-Yaa triplet and by neighboring residues. nih.gov In crystal structures of collagen-like peptides, Hyp residues show a strong preference for the up-puckering conformation. researchgate.netnih.gov

The peptide bonds involving proline's nitrogen atom can exist in either a cis or trans conformation. While the trans conformation is generally favored in peptides, the energy barrier for cis-trans isomerization is lower for X-Pro bonds, leading to the presence of both conformers in solution. nih.govpnas.org NMR studies are instrumental in quantifying the populations of these isomers. nih.govpnas.org For example, in cyclo(Pro-Gly)3, the conformational equilibrium between different cis/trans states is highly sensitive to the solvent environment. pnas.org

The combination of Glycine (B1666218), the most flexible amino acid, and Proline, the most rigid, allows the Pro-Gly unit to act as a "hinge" or a nucleation site for specific secondary structures. iiserpune.ac.in Depending on the environment and the flanking residues, the Pro-Gly motif can adopt conformations such as β-turns (specifically type II' turns) or extended polyproline II (PPII) helices. nih.goviiserpune.ac.in Spectroscopic evidence suggests that in aqueous solution, there is a strong propensity for the Pro-Gly sequence to form β-hairpin loops. acs.orgnih.gov

Stability Studies of this compound and Collagen Model Peptides in Various Environments

The stability of the collagen triple helix is highly dependent on the amino acid sequence and the surrounding environment. The this compound sequence and its analogues have been extensively studied to understand the factors contributing to this stability.

Thermal melting temperature (Tm), determined by CD or DSC, is a key measure of triple helix stability. Studies comparing different synthetic collagen peptides have revealed the contributions of specific residues. For instance, substituting the proline in the Yaa position of (Pro-Pro-Gly)10 with 4-hydroxyproline (B1632879) (Hyp) to form (Pro-Hyp-Gly)10 increases the Tm from 41°C to 60°C. providence.edu An even greater stabilization is seen with 4-fluoroproline (B1262513) (Flp), where (Pro-Flp-Gly)10 has a Tm of 91°C, suggesting that the stability is derived from inductive effects on the proline ring rather than hydrogen bonding from the hydroxyl group. ias.ac.inprovidence.edu

The position of the residue within the Gly-Xaa-Yaa triplet is critical. Generally, Gly-Pro-X sequences form more stable triple helices than Gly-X-Pro sequences. acs.org For example, H-(Pro-4(R)Hyp-Gly)10-OH forms a stable triple helix, whereas H-(4(R)Hyp-Pro-Gly)10-OH does not. nih.gov However, Ac-(Gly-4(R)Hyp-4(R)Hyp)10-NH2, with Hyp in both the Xaa and Yaa positions, forms a triple helix that is slightly more stable than Ac-(Gly-Pro-4(R)Hyp)10-NH2. nih.gov

The solvent environment also plays a crucial role. The stability of collagen model peptides like (Pro-Pro-Gly)10 increases in deuterium (B1214612) oxide (D2O) compared to H2O, with the Tm increasing by several degrees. nih.gov Peptides like Gly-Pro-Hyp and Pro-Hyp have been found to be remarkably stable in gastrointestinal fluids and plasma, resisting degradation by various enzymes. researchgate.net

PeptideMelting Temperature (Tm) in °CConditionsKey FindingCitations
(Pro-Pro-Gly)1041-Baseline for non-hydroxylated peptide. providence.edu
(Pro-Hyp-Gly)1060-Hydroxylation in Yaa position increases stability. providence.edu
(Pro-Flp-Gly)1091-Fluorination in Yaa position greatly increases stability via inductive effects. providence.edu
(Pro-Pro-Gly)1025.4H2OBaseline for stability in H2O. nih.gov
(Pro-Pro-Gly)1028.7D2ODeuterated solvent increases thermal stability. nih.gov
Ac(Gly-Pro-Hyp)8 (Host)--Reference for host-guest stability studies. nih.gov
Host with Gly-Pro-Arg (Guest)Similar to HostpH 7.0, 0.1 M NaClGly-Pro-Arg is as stabilizing as Gly-Pro-Hyp in a guest context. nih.gov
Host with other Gly-X-Y (Guest)Lower than HostpH 7.0, 0.1 M NaClMost other triplets are destabilizing compared to Gly-Pro-Hyp. nih.gov

Molecular and Cellular Mechanisms of H Pro Gly Pro Oh Biological Activity

Role as a Damage-Associated Molecular Pattern (DAMP) and Extracellular Matrix-Derived Mediator

H-Pro-Gly-Pro-OH is recognized as a matrikine, a bioactive peptide fragment of the ECM that is liberated during tissue injury or infection. nih.govmdpi.com As such, it acts as a Damage-Associated Molecular Pattern (DAMP), signaling tissue damage to the immune system and initiating subsequent responses. nih.govresearchgate.netersnet.org This positions PGP as a crucial mediator that shapes the inflammatory cascade and coordinates repair mechanisms at the site of injury. nih.govmdpi.com

The generation of this compound is a multi-step enzymatic process involving the breakdown of collagen, the most abundant protein in the extracellular matrix. ersnet.orgnih.govfrontiersin.org The process is initiated by the action of specific matrix metalloproteinases (MMPs), such as MMP-1, MMP-8, and MMP-9. ersnet.orgnih.govnih.govuoa.gr These enzymes cleave native collagen into smaller fragments. ersnet.orgfrontiersin.org These collagen fragments then become substrates for a second enzyme, prolylendopeptidase (PE), which specifically cleaves the Pro-Gly-Pro sequence from the fragments. ersnet.orgnih.govnih.gov This sequential enzymatic cascade ensures the controlled release of PGP in response to tissue remodeling signals. ersnet.orgnih.gov The process can be further modulated by N-terminal acetylation, which enhances the peptide's chemotactic potential. nih.gov

Table 1: Key Enzymes in this compound Generation

Enzyme Class Specific Enzymes Role
Matrix Metalloproteinases (MMPs) MMP-1, MMP-8, MMP-9 Initial cleavage of native collagen into fragments. ersnet.orgnih.gov

As a DAMP, this compound plays a dual role in both propagating inflammation and promoting tissue repair. nih.govresearchgate.netersnet.org Its primary and most well-described function is as a potent neutrophil chemoattractant. nih.goversnet.orgmedchemexpress.com By recruiting neutrophils to the site of injury, PGP helps to clear pathogens and cellular debris. researchgate.netersnet.org This accumulation of neutrophils can create a feed-forward loop, as neutrophils themselves are a rich source of the MMPs and prolylendopeptidase required for PGP generation, thus amplifying their own recruitment. ersnet.orgnih.gov

Beyond its pro-inflammatory role, PGP also contributes directly to tissue repair. researchgate.netersnet.org It has been shown to promote the healing of airway epithelium and facilitate neo-angiogenesis (the formation of new blood vessels), which are critical steps in wound healing. researchgate.netersnet.org This suggests that PGP acts as a localized signal that not only calls for an inflammatory response but also initiates the subsequent restorative processes. nih.goversnet.orgmedchemexpress.com This dual functionality highlights PGP as a key regulator that balances tissue damage and repair. ersnet.org The resolution of this process is also tightly regulated; PGP is degraded by the enzyme leukotriene A4 hydrolase (LTA4H), which helps to terminate the inflammatory signal and restore homeostasis. ersnet.orgnih.govpnas.org

Generation through Proteolytic Cleavage of Extracellular Matrix Proteins

Receptor-Mediated Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cell surface receptors, which triggers downstream intracellular signaling cascades. sci-hub.se

Research has convincingly demonstrated that this compound, particularly its acetylated form (Ac-PGP), functions as a ligand for the C-X-C chemokine receptor 2 (CXCR2). mdpi.comersnet.orgsci-hub.se CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils, but also found on other cells like endothelial cells, astrocytes, and neurons. mdpi.comersnet.orgjci.org The tripeptide is thought to mimic key sequences found in classical neutrophil chemokines, such as Interleukin-8 (IL-8), allowing it to bind to and activate CXCR2. ersnet.orgnih.gov This interaction is crucial for its chemoattractant activity, as studies in mice lacking the CXCR2 gene showed a complete lack of neutrophilic inflammation in response to Ac-PGP. ersnet.org The binding of PGP to CXCR2 initiates the signaling cascade responsible for its diverse cellular effects. mdpi.comersnet.orgsci-hub.se

Upon binding of this compound to CXCR2, a cascade of intracellular signaling events is initiated. nih.govsci-hub.se As a G protein-coupled receptor, CXCR2 activation leads to the activation of phospholipase C. sci-hub.se This enzyme then catalyzes the production of inositol (B14025) triphosphate (IP3), which in turn mobilizes calcium from intracellular stores. sci-hub.se This increase in intracellular calcium is a common signaling mechanism that can trigger a variety of cellular responses, including cell migration and the release of inflammatory mediators.

Subsequent studies have further detailed the downstream events following CXCR2 engagement by PGP. These include the activation of the JAK2/STAT5 signaling pathway, which is involved in promoting the expression of growth factors like IGF-1. nih.gov Additionally, PGP has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is critical for cell proliferation and differentiation. nih.govfrontiersin.org In some contexts, PGP can also modulate pathways involving protein kinase B (Akt) and cAMP responsive element binding protein (CREB), which are important for cell survival and gene transcription. mdpi.com

Interaction with Chemokine Receptors (e.g., CXCR2)

Modulation of Specific Cellular Responses

The activation of signaling pathways by this compound translates into a variety of specific cellular responses, extending beyond its classical role as a neutrophil chemoattractant.

Table 2: Cellular Responses Modulated by this compound

Cell Type Cellular Response Signaling Pathway Implicated
Neutrophils Chemotaxis, migration, superoxide (B77818) production, release of MMP-9 and CXCL8. nih.gov CXCR2-mediated signaling. ersnet.orgnih.gov
Endothelial Cells Increased paracellular permeability, release of endothelin-1. ersnet.org CXCR2-dependent pathways. ersnet.org
Neurons/Neuroglial Cells Increased survival, reduced astrogliosis, promotion of neuronal migration and regeneration, activation of neurotrophin gene transcription. researchgate.netmdpi.commedchemexpress.com Potentially CXCR2-mediated, modulation of calcium homeostasis. researchgate.netmdpi.com
Tendon Cells Promotes differentiation, proliferation, chemotaxis, and extracellular matrix production. nih.gov β1-integrin, ERK pathway. nih.gov

In neutrophils, PGP not only directs their migration but also stimulates the release of MMP-9 and the chemokine CXCL8, further amplifying the inflammatory response. nih.gov In endothelial cells, PGP can increase vascular permeability, a key step in allowing immune cells to access the site of injury. ersnet.org

Emerging research also highlights a significant neuro-modulatory role for PGP. In neuroglial cultures, it has been shown to reduce cell death following injury, limit astrogliosis, and promote the migration of neurons to the damaged area, suggesting a role in neuroregeneration. researchgate.netmdpi.com It also activates the transcription of neurotrophins and their receptors, which are crucial for neuronal survival and function. medchemexpress.com Furthermore, in tendon cells, the related dipeptide prolyl-hydroxyproline (Pro-Hyp), also derived from collagen, promotes cell proliferation, differentiation, and motility through pathways involving β1-integrin and ERK phosphorylation. nih.gov These findings underscore the multifaceted nature of PGP as a signaling molecule that orchestrates a complex and coordinated response to tissue damage, influencing a wide range of cellular behaviors critical for both inflammation and repair. ersnet.org

Neutrophil Chemoattraction and Directed Migration

This compound is recognized as a chemoattractant for neutrophils, a type of white blood cell crucial for the inflammatory response. medchemexpress.commedchemexpress.eu This peptide is generated at sites of tissue injury and inflammation through the enzymatic degradation of collagen by matrix metalloproteinases (MMPs) and prolylendopeptidase (PE), enzymes often released by neutrophils themselves. ersnet.orgnih.gov This creates a positive feedback loop, amplifying the recruitment of neutrophils to the specific location where they are needed. ersnet.org

The chemoattractant effect of PGP, while present, is considered mild. mdpi.comnih.gov However, its acetylated form, Ac-Pro-Gly-Pro-OH (AcPGP), exhibits enhanced chemotactic potential. researchgate.netnih.gov PGP and its acetylated form are thought to guide neutrophils through the dense extracellular matrix by creating a "breadcrumb" trail, stabilizing their directionality and persistence. researchgate.netersnet.org This ensures a focused inflammatory and subsequent repair response at the site of damage. researchgate.netmdpi.com The chemoattractant action of acetylated PGP on neutrophils is mediated through the CXCR2 receptor. researchgate.netmdpi.com

Studies using a Boyden chamber and under-agarose techniques have demonstrated that collagen fragments can be as potent as the bacterial-derived peptide f-met-leu-phe in inducing neutrophil chemotaxis. nih.gov Synthetic collagen-like polypeptides, such as (Pro-Pro-Gly)5, have also been shown to be potent chemoattractants for neutrophils. nih.gov

Table 1: Research Findings on Neutrophil Chemoattraction by this compound and Related Peptides
Peptide/FragmentExperimental ModelKey FindingReference
This compound (PGP)In vitro studiesActs as a mild neutrophil chemoattractant. mdpi.comnih.gov
N-acetyl-Pro-Gly-Pro-OH (AcPGP)In vitro studiesExerts a more potent chemoattractant action on neutrophils via the CXCR2 receptor. researchgate.netmdpi.com
Collagen FragmentsBoyden chamber and under agarose (B213101) techniquesAs potent as f-met-leu-phe in inducing neutrophil chemotaxis. nih.gov
(Pro-Pro-Gly)5Boyden chamber techniquePotent chemoattractant for neutrophils, with maximal induction at 10 nM.

Influence on Neurotrophin Expression and Neuroregeneration Pathways

This compound demonstrates significant neuroprotective and neuroregenerative properties. mdpi.comnih.gov It has been shown to activate the transcription of neurotrophins and their receptor genes, which are essential for neuronal survival and plasticity. medchemexpress.comtargetmol.com

In a rat model of cerebral ischemia, PGP treatment enhanced the transcription of brain-derived neurotrophic factor (Bdnf) and its receptor TrkC within 3 hours. medchemexpress.com After 24 hours, it increased the expression of nerve growth factor (Ngf), as well as the receptors TrkB, TrkC, and TrkA. medchemexpress.commsu.ru This upregulation of neurotrophic factors and their receptors is believed to promote cell neuroprotection and survival in neural tissue following ischemic injury. msu.ru

Furthermore, in vitro studies using a mechanical scratch injury model on primary neuroglial cultures revealed that PGP promotes the recovery of the damaged neuronal network. mdpi.comnih.gov It achieves this by increasing intracellular levels of BDNF and reducing the release of neuron-specific enolase (NSE), a marker of neuronal damage. mdpi.comnih.gov PGP also limits astrogliosis, the reactive proliferation of astrocytes that can impede regeneration, and increases the migration of neurons to the injured area. researchgate.netmdpi.comnih.govresearchgate.net

Impact on Immune Cell Function and Cytokine Production

The influence of this compound extends to the broader immune system, where it modulates the function of various immune cells and the production of cytokines, the signaling molecules of the immune system. The acetylated form, Ac-Pro-Gly-Pro-OH, has been shown to enhance the production of type 1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), while inhibiting the production of pro-inflammatory cytokines. medchemexpress.comoup.com

In the context of gastric ulcers, PGP has demonstrated a protective effect on the gastric mucosa by downregulating the expression of the pro-inflammatory cytokine Gro/Cinc-1 in gastric epithelial cells. mdpi.com It also reduces the production of IL-1β, thereby limiting local inflammatory processes. mdpi.com Additionally, PGP has been observed to have an anti-inflammatory effect on mast cells. mdpi.com Some studies suggest that collagen-derived peptides can also modulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and IL-1β. nih.gov

Regulation of Cell Apoptosis and Survival

This compound and related collagen peptides exhibit anti-apoptotic and pro-survival effects in various cell types. mdpi.commdpi.com In mechanically injured neuroglial cultures, PGP increases cell viability by preventing the acute increase in intracellular calcium and the sharp drop in mitochondrial potential, both of which are triggers for cell death. mdpi.comnih.gov This neuroprotective effect contributes to the survival of neuroglial cells after trauma. mdpi.comnih.govresearchgate.net

Studies on other collagen-derived peptides have also highlighted their anti-apoptotic properties. For instance, the peptide UU1 (GASGPMGPR) was found to exhibit anti-apoptotic effects in MC3T3-E1 osteoblast-like cells by increasing the levels of phosphorylated Akt (p-Akt) and reducing the Bax/Bcl-2 ratio, a key indicator of apoptosis. mdpi.comnih.gov Similarly, collagen peptides from cod skin have been shown to suppress apoptosis in senescent cells. tandfonline.com The activation of pro-survival pathways, such as those involving Akt, appears to be a common mechanism by which these peptides promote cell survival. mdpi.comresearchgate.net

Table 2: Research Findings on Regulation of Cell Apoptosis and Survival by this compound and Related Peptides
PeptideCell Type/ModelMechanism of ActionKey FindingReference
This compound (PGP)Mechanically injured neuroglial culturesPrevents increased intracellular calcium and mitochondrial potential drop.Increases cell viability and survival. mdpi.comnih.gov
UU1 (GASGPMGPR)MC3T3-E1 osteoblast-like cellsIncreases p-Akt levels and reduces the Bax/Bcl-2 ratio.Exhibits anti-apoptotic effects. mdpi.comnih.gov
Cod skin collagen peptidesSenescent 2BS cellsSuppresses apoptosis.Impedes cellular senescence. tandfonline.com
Ac-Pro-Gly-Pro-OHImmune cellsReduces immune cell apoptosis.Inhibits lung inflammation. medchemexpress.com

Enzymatic Regulation and Metabolism of H Pro Gly Pro Oh

Enzymes Involved in H-Pro-Gly-Pro-OH Generation

The liberation of this compound is a multi-step process initiated by the breakdown of collagen and other extracellular matrix (ECM) proteins.

Proteolytic Enzymes Responsible for Collagen and ECM Degradation

The initial and crucial step in the generation of this compound is the degradation of collagen, the most abundant protein in the ECM. ersnet.org The triple helical structure of collagen renders it resistant to most proteases. mdpi.com However, a specialized group of enzymes known as collagenases can cleave this robust structure. frontiersin.org These enzymes are primarily from the matrix metalloproteinase (MMP) family. ersnet.org

Collagen degradation is a key event in both normal tissue remodeling and in pathological conditions. nih.gov The process begins with the cleavage of the collagen triple helix by specific MMPs, which results in collagen fragments. ersnet.orgfrontiersin.org These fragments are then susceptible to further degradation by other proteases, leading to the release of smaller peptides, including this compound. frontiersin.org

Specificity of Matrix Metalloproteinases (MMPs) in Peptide Release

Several MMPs exhibit collagenolytic activity, including MMP-1, MMP-2, MMP-8, MMP-9, MMP-13, and membrane-type MMPs (MT-MMPs). ersnet.orgnih.gov These enzymes demonstrate specificity in their cleavage sites within the collagen molecule. The generation of this compound is specifically attributed to the sequential action of MMP-1, MMP-8, or MMP-9, followed by the activity of prolylendopeptidase. ersnet.org

MMPs have a preference for certain amino acid sequences around the cleavage site. For instance, MMP-2 and MMP-9 prefer a small amino acid like Glycine (B1666218) or Alanine at the P1' position and a hydrophobic residue at the P1 site. google.com While many MMPs show a preference for Proline at the P3 position, there is a wide variation in this preference among different MMPs. researchgate.net The conformational presentation of the substrate sequence is also critical for enzyme specificity. nih.gov

Following the initial cleavage of collagen by MMPs, prolylendopeptidase acts on the resulting fragments to specifically cut out the PGP sequence. ersnet.org This two-step enzymatic cascade ensures the controlled release of the bioactive tripeptide. ersnet.org

Enzymes Responsible for this compound Degradation

The biological activity of this compound is terminated through its degradation by specific peptidases. This process is crucial for resolving inflammation and maintaining tissue homeostasis.

Aminopeptidase (B13392206) Activity, including Leukotriene A4 Hydrolase (LTA4H)

A key enzyme responsible for the degradation of this compound is Leukotriene A4 Hydrolase (LTA4H). ersnet.org This enzyme exhibits a novel extracellular aminopeptidase activity that specifically targets this compound for degradation. ersnet.org LTA4H is a bifunctional zinc metalloenzyme that, in its classical intracellular role, converts leukotriene A4 to the pro-inflammatory mediator leukotriene B4. nih.gov However, its extracellular aminopeptidase function provides an anti-inflammatory role by inactivating the chemotactic tripeptide Pro-Gly-Pro. pnas.org

Structural and mechanistic studies have revealed that LTA4H cleaves the N-terminal proline from the this compound sequence. nih.govpnas.org This degradation is essential for the resolution of neutrophilic inflammation. Interestingly, selective inhibitors have been developed that can block the pro-inflammatory epoxide hydrolase activity of LTA4H while sparing its anti-inflammatory aminopeptidase activity. nih.gov

The table below summarizes key findings related to LTA4H-mediated degradation of this compound.

EnzymeFunctionSubstrateCleavage SiteRole in Inflammation
Leukotriene A4 Hydrolase (LTA4H) Epoxide Hydrolase (intracellular)Leukotriene A4Pro-inflammatory (LTB4 generation)
Aminopeptidase (extracellular)This compoundN-terminal Proline nih.govpnas.orgAnti-inflammatory (PGP degradation) pnas.org

Role of Prolidase in Collagen Peptide Metabolism (e.g., H-Gly-Pro-OH)

Prolidase (EC 3.4.13.9), also known as peptidase D, is a cytosolic exopeptidase that plays a critical role in the final stages of collagen degradation. nih.govnih.gov Its primary function is to cleave imidodipeptides and imidotripeptides that have a C-terminal proline or hydroxyproline (B1673980). nih.govmdpi.com While not directly degrading this compound, it acts on the end products of collagen metabolism, such as H-Gly-Pro-OH. medchemexpress.com

Prolidase is essential for recycling proline from collagen breakdown products, which can then be used for the resynthesis of new collagen and other proteins. nih.govwikipedia.org This recycling mechanism is vital for cell growth and matrix remodeling. nih.govresearchgate.net The enzyme is ubiquitously expressed and its activity is regulated by factors involved in collagen metabolism. nih.gov

The table below outlines the characteristics of Prolidase.

EnzymeEC NumberCellular LocationSubstrate SpecificityFunction
Prolidase 3.4.13.9 nih.govCytosolic nih.govImidodipeptides/imidotripeptides with C-terminal Proline or Hydroxyproline nih.govCollagen recycling, Proline homeostasis nih.govwikipedia.org

Characterization of Dipeptidyl Peptidase Activity (e.g., DPP4 on H-Gly-Pro)

Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a membrane-anchored ectoenzyme with exopeptidase activity. nih.gov It preferentially cleaves dipeptides with the sequence X-Pro or X-Ala from the N-terminus of peptides. sigmaaldrich.comcambridge.org While its direct action on this compound is not its primary role, it is involved in the metabolism of related dipeptides like H-Gly-Pro.

DPP4 has a broad range of substrates, including cytokines, chemokines, and neuropeptides. nih.gov Its activity is crucial in various physiological processes, and its inhibition is a therapeutic strategy for type 2 diabetes. cambridge.org In the context of collagen metabolism, DPP4 can cleave dipeptides like Gly-Pro, which are common products of collagen breakdown. researchgate.net

The kinetic properties of DPP4 vary depending on whether it is membrane-bound or soluble. For instance, the Km values for the substrate Gly-Pro-p-nitroanilide are significantly different for the membrane-associated and the released forms of the enzyme. nih.gov

The following table details the specificity and kinetics of Dipeptidyl Peptidase IV.

EnzymeOther NamesSubstrate PreferenceOptimal pHKey Functions
Dipeptidyl Peptidase IV (DPP4) CD26X-Pro-Z, X-Ala-Z at N-terminus sigmaaldrich.com7.4-8.7 sigmaaldrich.comGlucose metabolism, immune regulation nih.govcambridge.org

Mechanistic Studies of Enzymatic Hydrolysis and Substrate Specificity

The enzymatic breakdown of this compound is a highly regulated process governed by peptidases with specific substrate requirements. The primary enzyme identified in the degradation of this tripeptide is Leukotriene A₄ hydrolase (LTA₄H), a bifunctional zinc metalloenzyme. nih.gov LTA₄H is known for its role in both the synthesis of the pro-inflammatory mediator LTB₄ and the resolution of inflammation through the cleavage of pro-inflammatory peptides like this compound. nih.goversnet.org

The generation of this compound itself is a result of a sequential enzymatic cascade, typically initiated by the cleavage of native collagen by matrix metalloproteinases (MMPs) such as MMP-1, MMP-8, or MMP-9. nih.gov These larger collagen fragments then become substrates for prolylendopeptidase, which liberates the this compound tripeptide. ersnet.orgnih.gov

Mechanistic studies involving crystal structures and mass spectrometric analysis have elucidated how LTA₄H acts on this compound. nih.gov The enzyme specifically cleaves the N-terminal proline from the tripeptide. nih.gov Mass spectrometry of the hydrolysis products reveals the presence of Pro-Gly and Gly-Pro dipeptides, as well as proline. nih.gov Further analysis confirms that LTA₄H cleaves the peptide bond between the first proline and the glycine residue. nih.gov The proposed mechanism for this hydrolysis is a general base mechanism involving key residues in the enzyme's active site, specifically Glu296 and Tyr383, which act in concert with the catalytic zinc ion (Zn²⁺) and a water molecule to break the peptide bond. nih.gov

Other prolyl peptidases exhibit varying specificity towards sequences similar to this compound. Fibroblast activation protein (FAP), a transmembrane serine peptidase, has been studied for its substrate preferences. nih.govsci-hub.se While FAP can cleave substrates with a proline at the P1 position, its activity towards the unmodified this compound is less pronounced compared to its high selectivity for certain N-terminally modified peptides. nih.gov For instance, FAP shows a preference for Ile, Pro, or Arg at the P2 position in unacetylated dipeptide libraries. nih.govsci-hub.se Another enzyme, prolinase, has been identified in human kidneys and is known to hydrolyze iminodipeptides such as Pro-Ala. researchgate.net Studies suggest that this enzyme might share a common active site with a non-specific dipeptidase capable of hydrolyzing Gly-Leu, indicating a broader substrate capacity that could potentially include breakdown products of this compound. researchgate.net

Table 1: Enzymes Involved in this compound Metabolism

Enzyme Action on this compound or Related Peptides Substrate Specificity Detail Reference
Leukotriene A₄ hydrolase (LTA₄H) Degrades this compound Cleaves the N-terminal Pro-Gly bond. nih.gov nih.goversnet.org
Prolylendopeptidase Generates this compound Liberates the tripeptide from collagen fragments. nih.gov ersnet.orgnih.gov
Matrix Metalloproteinases (MMP-1, -8, -9) Initial cleavage of collagen Generates collagen fragments suitable for prolylendopeptidase. nih.gov ersnet.orgnih.gov
Angiotensin-Converting Enzyme (ACE) Degrades Acetyl-Pro-Gly-Pro (AcPGP) Acts on the N-terminally acetylated form, which is resistant to LTA₄H. nih.gov ersnet.orgnih.gov
Fibroblast Activation Protein (FAP) Cleaves N-acyl-Gly-Pro motifs Shows low reactivity with unacetylated peptides but high selectivity for Ac-Gly-Pro. nih.govsci-hub.se nih.govsci-hub.se
Prolinase Hydrolyzes iminodipeptides Acts on Pro-X dipeptides, which could be breakdown products. researchgate.net researchgate.net

Impact of Post-Translational Modifications (e.g., N-terminal Acetylation) on Enzymatic Susceptibility and Bioavailability

Post-translational modifications (PTMs) are crucial enzymatic or spontaneous chemical changes to proteins and peptides after their synthesis, significantly altering their function, stability, and interactions. cusabio.comwikipedia.org For this compound, N-terminal acetylation is a key modification that profoundly impacts its metabolic fate and bioavailability. ersnet.org

The N-terminal acetylation of this compound results in the formation of Acetyl-Pro-Gly-Pro (AcPGP). nih.gov Unlike many cellular proteins where acetylation is catalyzed by N-terminal acetyltransferases (NATs), the acetylation of this compound appears to be a chemical process. nih.govd-nb.info The small size of the tripeptide and the presence of an N-terminal proline make it an unfavorable substrate for classical NAT enzymes. nih.gov Instead, this modification can occur through the action of reactive aldehydes, such as acetaldehyde, which can be generated physiologically during inflammation. ersnet.orgnih.gov

This acetylation has a critical effect on the peptide's enzymatic susceptibility. The addition of the acetyl group to the N-terminal proline renders the peptide resistant to degradation by its primary catabolic enzyme, LTA₄H. ersnet.orgnih.gov This protection from LTA₄H-mediated hydrolysis significantly increases the stability and persistence of the peptide in biological systems. ersnet.org

However, the acetylated form is not metabolically inert. AcPGP becomes a substrate for a different enzyme: angiotensin-converting enzyme (ACE). ersnet.orgnih.gov This switch in enzyme specificity is a pivotal point in the regulation of the peptide's activity. While the unmodified peptide is cleared by LTA₄H, the acetylated, more stable form is cleared by ACE. nih.gov This differential enzymatic processing directly influences the bioavailability and, consequently, the biological actions of the Pro-Gly-Pro motif. The chemoattractant properties of the acetylated form are noted to be more pronounced than the unacetylated peptide. mdpi.com

Table 2: Effect of N-terminal Acetylation on this compound

Feature This compound (Unmodified) Acetyl-Pro-Gly-Pro-OH (AcPGP) Reference
Primary Degrading Enzyme Leukotriene A₄ hydrolase (LTA₄H) Angiotensin-Converting Enzyme (ACE) ersnet.orgnih.gov
Susceptibility to LTA₄H Readily degraded Resistant to degradation ersnet.orgnih.gov
Stability Lower Higher persistence in biological systems ersnet.org
Bioavailability Impact Cleared by LTA₄H Protected from LTA₄H; cleared by ACE ersnet.orgnih.gov
Formation Enzymatic cleavage from collagen Chemical acetylation by reactive aldehydes ersnet.orgnih.gov

Intermolecular Interactions of H Pro Gly Pro Oh

Peptide-Protein Binding Studies

The ability of H-Pro-Gly-Pro-OH and related peptides to bind with various proteins is a key determinant of their physiological roles. These interactions are often specific and can trigger a cascade of cellular events.

Direct Interactions with Cellular Receptors

This compound has been shown to interact directly with several cellular receptors, influencing cellular behavior. As a chemoattractant for neutrophils, it is understood to interact with CXCR1 and CXCR2 receptors on these immune cells. nih.govcaymanchem.com This interaction is crucial for guiding neutrophils to sites of inflammation. medchemexpress.comnih.gov

Furthermore, studies on the neuroprotective effects of this compound suggest potential direct interactions with NMDA receptors. mdpi.com This interaction is thought to contribute to its ability to regulate Ca2+ homeostasis in neurons. mdpi.com While direct binding has been observed, it appears to be sensitive to the presence of selective antagonists for NMDA, GABA, endocannabinoid, and dopamine (B1211576) receptors, suggesting a possible allosteric regulation mechanism. mdpi.com The peptide is also known to activate the transcription of neurotrophins and their receptor genes following events like cerebral ischemia. medchemexpress.com

Receptor FamilySpecific Receptor(s)Observed Effect of Interaction
Chemokine ReceptorsCXCR1, CXCR2Neutrophil chemoattraction nih.govcaymanchem.com
Ionotropic Glutamate ReceptorsNMDA ReceptorsNeuroprotection, Regulation of Ca2+ homeostasis mdpi.com
Neurotrophin ReceptorsTrk family (TrkA, TrkB, TrkC)Activation of gene transcription medchemexpress.com

Modulation of Protein-Protein Interactions in Solution

The presence of this compound and similar proline-containing peptides in a solution can modulate the interactions between other proteins. Research has shown that the effect of dipeptides like H-Pro-Gly-OH on protein-protein interactions (PPIs) can be similar to the additive effects of their constituent amino acids, proline and glycine (B1666218). nih.govacs.org However, this additive effect may be lost as the peptide chain length increases. nih.govarxiv.org For instance, while proline alone results in repulsive PPIs, longer polymers like poly(pro-gly)20 can lead to attractive interactions. nih.govacs.org This highlights the complex role of peptide structure and length in influencing the broader protein interaction landscape within a solution. nih.gov

Recognition by Collagen-Binding Proteins

As a collagen-derived peptide, this compound and its repeating sequences are recognized by various collagen-binding proteins. One of the most studied is the molecular chaperone HSP47, which selectively binds to collagen-like peptides in a triple-helical conformation. biorxiv.orgnih.gov The repeating Pro-Pro-Gly sequence is recognized by HSP47, indicating the importance of this structural motif. biorxiv.org

Platelet glycoprotein (B1211001) VI (GPVI) is another critical collagen-binding protein. nih.gov The sequence Gly-Pro-Hyp is uniquely specific for GPVI and is crucial for platelet activation by collagen. oup.comnih.gov While this compound itself is not Gly-Pro-Hyp, the prevalence of proline-containing triplets in collagen highlights the general importance of these sequences in mediating interactions with collagen-binding proteins. nih.gov Discoidin-domain receptors (DDRs), which are collagen-specific tyrosine-kinase receptors, also recognize sequences containing proline and hydroxyproline (B1673980). biorxiv.orgnih.gov

Collagen-Binding ProteinRecognized Sequence/MotifFunctional Consequence
HSP47(Pro-Pro-Gly)n, (Gly-Pro-Pro)nProcollagen folding and biosynthesis biorxiv.orgnih.gov
Glycoprotein VI (GPVI)Gly-Pro-Hyp repeatsPlatelet activation oup.comnih.gov
Discoidin-Domain Receptors (DDRs)Gly-Val-Met-Gly-Phe-Hyp containing sequencesRegulation of cellular functions in a collagenous environment biorxiv.orgnih.gov

Interactions with Components of the Extracellular Matrix

This compound is a product of collagen degradation within the extracellular matrix (ECM) and subsequently interacts with various ECM components. caymanchem.com Collagens themselves are central to the ECM and have numerous interaction partners, including glycoproteins like fibronectin and decorin. nih.gov The hydroxylation of proline residues within collagen is critical for these interactions, influencing the binding of cellular receptors like integrins and DDRs. nih.gov While this compound is not hydroxylated, its Pro-Gly-Pro sequence is a fundamental repeating unit in collagen's primary structure, suggesting its potential to compete for or modulate the binding of other molecules to the ECM. nih.govresearchgate.net

Influence on Macromolecular Aggregation and Polymerization (e.g., Fibrinogen)

Peptides containing the Pro-Gly-Pro sequence, particularly the related tetrapeptide Gly-Pro-Arg-Pro (GPRP), have a significant inhibitory effect on the polymerization of fibrin (B1330869) monomers into a fibrin clot. caymanchem.compnas.org This inhibition is achieved by GPRP binding to the D domain of fibrinogen, which prevents the spontaneous polymerization that occurs after fibrinogen is converted to fibrin. caymanchem.compnas.org This interaction also inhibits ADP-induced platelet aggregation. caymanchem.com Furthermore, GPRP has been shown to inhibit the cross-linking of fibrinogen by Factor XIIIa by modifying the glutamine residues in the alpha- and gamma-chains of fibrinogen. nih.gov

MacromoleculeEffect of Pro-Gly-Pro containing peptidesMechanism of Action
FibrinogenInhibition of polymerization and aggregation caymanchem.compnas.orgBinding to the D domain of fibrinogen caymanchem.compnas.org
FibrinogenInhibition of Factor XIIIa cross-linking nih.govModification of glutamine residues in alpha- and gamma-chains nih.gov
Interaction TypeDescriptionImpact on Stability/Function
Hydrogen BondingWater molecules form hydrogen bonds with peptide backbone carbonyls. researchgate.netnih.govStabilizes the triple-helical conformation. researchgate.netnih.gov
Water BridgesA network of water molecules connects different peptide chains. nih.govContributes to the overall stability of the collagen structure. nih.gov
Ion-Peptide InteractionsIons in solution alter the solvation shell around proline residues. mdpi.comInfluences trans-cis isomerization and structural stability. mdpi.com

Computational and Theoretical Investigations of H Pro Gly Pro Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility and dynamic behavior of peptides like H-Pro-Gly-Pro-OH in a physiological environment. While direct, extensive MD studies specifically on this compound are not widely published, valuable insights can be drawn from simulations of closely related peptides and collagen models.

Simulations of the tetrapeptide Gly-Pro-Gly-Gly (GPGG) have been used to validate and compare different force fields for their ability to accurately model peptides containing both glycine (B1666218) and proline. nih.gov These studies highlight the strong dependence of conformational populations on the chosen force field, with some force fields over-stabilizing helical conformations. nih.gov The AMBER99SB force field was identified as reliable for reproducing experimental NMR data for such peptides. nih.gov The conformational transitions for the glycine backbone in these simulations suggest a dynamic equilibrium between various secondary structures, including polyproline II (PPII) helices and β-turns. nih.gov Given the Pro-Gly-Pro sequence, it is expected that this compound would predominantly sample conformations related to β-turns and the PPII helical structure, which is characteristic of collagen, its parent protein.

MD simulations of collagen-like peptides, which are rich in Pro-Hyp-Gly repeats, further underscore the role of proline and its hydroxylated form in stabilizing the characteristic triple-helical structure through specific hydrogen bonding and solvent interactions. These simulations show that proline contributes to the stability of the helical structure, influencing the formation of intramolecular hydrogen bonds. The dynamics of this compound in aqueous solution would therefore be characterized by a balance between the intrinsic conformational preferences dictated by the Pro-Gly-Pro sequence and the dynamic interactions with surrounding water molecules.

Table 1: Key Conformational Features of Proline-Containing Peptides from MD Simulations

FeatureDescriptionRelevance to this compound
Proline Ring Pucker The five-membered pyrrolidine (B122466) ring of proline can adopt different puckered conformations (e.g., "up" or "down").Influences the local backbone geometry and overall peptide shape.
Gly-Pro Peptide Bond Can exist in either cis or trans conformation, with a significant energy barrier between them. frontiersin.orgCreates distinct conformational sub-states, potentially with different biological activities.
Backbone Dihedral Angles The (φ, ψ) angles of the glycine residue are more flexible compared to the restricted proline residues.Allows for a degree of flexibility and adoption of various turn-like structures.
Polyproline II (PPII) Helix A left-handed helical structure commonly adopted by proline-rich sequences. nih.govA likely prevalent conformation for this compound in solution, reflecting its collagen origin.
β-Turns Compact structures stabilized by a hydrogen bond, often involving proline and glycine.The Pro-Gly sequence is a common motif in β-turns, suggesting their presence in this compound.

Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, charge distribution, and intrinsic reactivity of this compound. These methods allow for the calculation of molecular properties that govern how the peptide interacts with its environment and biological targets. aip.orglongdom.org

Studies on related dipeptides and tripeptides have established the key electronic features of the peptide bond and the influence of the amino acid side chains. researchgate.netaustinpublishinggroup.com For this compound, DFT calculations would reveal the distribution of electron density, highlighting the partial charges on the atoms of the peptide backbone and the proline rings. The carbonyl oxygens and amide nitrogens are key sites for hydrogen bonding, and their calculated partial charges indicate their potential as hydrogen bond acceptors and donors, respectively.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. In the context of this compound, these calculations can help to rationalize its susceptibility to enzymatic cleavage, for instance by leukotriene A4 hydrolase (LTA4H). db-thueringen.de

DFT calculations on cyclic dipeptides containing proline have shown that the diketopiperazine ring structure plays a significant role in determining the inner shell spectrum. aip.org While this compound is a linear peptide, the principles of how the proline ring influences the electronic environment are transferable. The rigidity of the proline ring and its specific puckering can affect the electronic properties of the adjacent peptide bonds. aip.org Furthermore, quantum chemical calculations can be used to determine the relative energies of different conformers, such as the cis and trans isomers of the Gly-Pro peptide bond, providing a theoretical basis for their observed populations. researchgate.net

Table 2: Predicted Electronic Properties of this compound from QC Calculations

PropertyDescriptionSignificance for this compound
Partial Atomic Charges Distribution of electron density across the molecule. longdom.orgIdentifies sites for electrostatic interactions, hydrogen bonding, and interaction with metal ions (e.g., Zn²⁺ in LTA4H).
Dipole Moment A measure of the overall polarity of the molecule. longdom.orgInfluences solubility in aqueous environments and long-range electrostatic interactions with receptors.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates the peptide's susceptibility to oxidation/reduction and its reactivity in chemical reactions, including enzymatic hydrolysis.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around the molecule.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.
Conformational Energies Relative energies of different geometric arrangements (conformers). researchgate.netHelps to predict the most stable conformations and the energy barriers for interconversion between them.

In Silico Screening and Docking Studies for Interacting Partners

In silico screening and molecular docking are powerful computational techniques used to predict and analyze the binding of a small molecule like this compound to its biological targets. These methods have been instrumental in understanding its interactions with key proteins in the inflammatory pathway.

The primary known receptors for PGP and its acetylated form (N-Ac-PGP) are the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). aai.orguu.nlgoogle.com Molecular docking studies can simulate the binding of this compound into the ligand-binding pockets of these receptors. Such studies would aim to identify the specific amino acid residues in CXCR1/2 that form favorable interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) with the tripeptide. The structural similarity of the Pro-Gly-Pro motif to the Glu-Leu-Arg (ELR) motif found in CXC chemokines like Interleukin-8 provides a strong rationale for this interaction. uu.nl Docking simulations can help to elucidate the structural basis for this molecular mimicry.

Another critical interacting partner for this compound is the enzyme Leukotriene A4 Hydrolase (LTA4H), which degrades and inactivates the peptide. mdpi.compnas.org X-ray crystallography and molecular modeling have been used to investigate this interaction. pnas.orgaai.org Docking studies of PGP into the active site of LTA4H have been performed to understand how the enzyme recognizes and cleaves the peptide. aai.org These models show the N-terminal proline and the adjacent carbonyl oxygen coordinating with the catalytic zinc ion (Zn²⁺) in the active site, positioning the peptide bond for hydrolysis. pnas.org Such studies are crucial for the design of selective LTA4H inhibitors that can block the production of pro-inflammatory leukotrienes without affecting the beneficial degradation of PGP. db-thueringen.demdpi.com

Table 3: Interacting Partners of this compound and Insights from Docking Studies

Interacting PartnerBiological RoleKey Insights from In Silico Studies
CXCR1 / CXCR2 Neutrophil chemoattractant receptors. aai.orggoogle.comPGP is predicted to bind to the ELR-motif binding site, mimicking endogenous chemokines. Docking can identify key receptor residues for binding.
Leukotriene A4 Hydrolase (LTA4H) Enzyme that degrades PGP, regulating its levels. mdpi.compnas.orgDocking models show PGP binding in the active site with its N-terminus oriented towards the catalytic Zn²⁺, consistent with its role as a substrate. pnas.orgaai.org
Collagen Parent protein from which PGP is derived.PGP may interact with specific collagen receptors, potentially modulating cell-matrix interactions. researchgate.net
P-glycoprotein (P-gp) A multidrug resistance transporter.While direct studies are limited, MD simulations on P-gp show high flexibility, with Gly/Pro content potentially contributing to instability, suggesting a complex interaction landscape for small peptides. plos.org

Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. For this compound, SAR studies, often guided by computational analysis, are essential for designing analogues with enhanced or modified properties, such as increased potency, selectivity, or metabolic stability.

The activity of PGP as a neutrophil chemoattractant via CXCR1/2 is highly dependent on its specific structure. Studies on N-acetylated PGP (N-Ac-PGP) have shown that this modification can increase chemotactic properties. uu.nl Furthermore, the stereochemistry of the proline residues is critical. Research on different chiral isomers of N-Ac-PGP has demonstrated that analogues with a D-proline at either the N- or C-terminus exhibit significantly reduced chemotactic activity compared to the all-L-proline version (LL-NAc-PGP). nih.gov This suggests that the specific three-dimensional arrangement of the pyrrolidine rings is crucial for effective receptor binding and activation.

Computational SAR studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to build mathematical models that correlate structural descriptors of PGP analogues with their observed activity. aai.org These descriptors can include electronic properties (from QC calculations), steric parameters, and hydrophobicity. Such models can predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts towards more potent compounds.

For instance, SAR studies on analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE) have shown that the puckering of the proline ring plays a key role in biological response, whereas the cis/trans isomerism of the Gly-Pro bond was less critical for the activities studied. nih.gov This highlights the subtle structural features that can govern the activity of proline-containing peptides.

Table 4: Summary of Structure-Activity Relationships for PGP and Analogues

ModificationEffect on ActivityRationale (from computational/experimental data)
N-terminal Acetylation Increased chemotactic activity. uu.nlMay alter binding affinity to CXCR1/2 or increase resistance to certain peptidases.
Proline Stereochemistry Substitution with D-Proline significantly reduces activity. nih.govThe specific 3D conformation of the all-L peptide is required for optimal receptor recognition and binding.
Proline Ring Puckering Plays a key role in the biological response of related peptides. nih.govAffects the peptide backbone conformation and the orientation of interacting groups.
Peptide Backbone Modifications to the peptide backbone can alter stability and activity.Can increase resistance to enzymatic degradation or change conformational preferences.

Application of Bioinformatics for Identification of Related Peptides and Pathways

Bioinformatics provides a suite of tools and databases that are essential for placing this compound in a broader biological context. These resources can be used to identify related bioactive peptides, predict their precursors, and analyze the biological pathways they modulate. researchhub.com

Several databases specialize in cataloging bioactive peptides. BIOPEP-UWM is a comprehensive database that not only contains sequences of known bioactive peptides but also includes tools to predict the potential release of such peptides from protein precursors through enzymatic hydrolysis. researchhub.comresearchgate.net Using such tools, one can perform in silico digestion of collagen sequences with relevant proteases (like MMPs and prolyl endopeptidase) to predict the generation of this compound and other related peptides. nih.govejbiotechnology.info Other databases like PepBank and APD (Antimicrobial Peptide Database) also serve as valuable repositories for peptide sequences and their functions. researchhub.com

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Database for Annotation, Visualization, and Integrated Discovery (DAVID) , can be used to understand the biological networks in which this compound is involved. researchgate.netkegg.jpkegg.jp For example, since PGP is a product of collagen breakdown and is involved in inflammation and interacts with chemokine receptors, pathway analysis can connect it to pathways like "Arginine and proline metabolism," "ECM-receptor interaction," and "Chemokine signaling pathway." researchgate.netkegg.jp These analyses can help to identify other genes and proteins that are co-regulated or functionally associated with PGP's activity, providing a systems-level view of its biological role. researchgate.net

Furthermore, target prediction servers like SwissTargetPrediction can be used to screen this compound against a vast library of known protein targets, potentially identifying novel interacting partners beyond CXCR1/2 and LTA4H. nih.gov This approach can generate new hypotheses about the peptide's mechanism of action and its potential roles in other physiological or pathological processes.

Table 5: Relevant Bioinformatics Resources for this compound Research

Resource TypeExample(s)Application for this compound
Bioactive Peptide Databases BIOPEP-UWM, PepBank researchhub.comSearch for known activities of PGP and related sequences; identify potential precursors.
In Silico Hydrolysis Tools PeptideCutter, BIOPEP researchhub.comPredict the release of PGP from collagen and other extracellular matrix proteins by specific proteases.
Pathway Databases KEGG, Reactome kegg.jpkegg.jpMap PGP to biological pathways (e.g., inflammation, cell signaling, metabolism) to understand its functional context.
Functional Annotation Tools DAVID, GO (Gene Ontology) researchgate.netAnalyze gene sets affected by PGP to identify enriched biological processes and molecular functions.
Target Prediction Servers SwissTargetPrediction nih.govPredict potential protein targets for PGP to uncover novel mechanisms of action.

Advanced Analytical Methodologies for H Pro Gly Pro Oh Research

Mass Spectrometry (MS)-Based Techniques for Identification and Quantification

Mass spectrometry has become an indispensable tool in peptide research, offering high sensitivity and specificity. For H-Pro-Gly-Pro-OH, several MS-based approaches are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of this compound (also known as Proline-Glycine-Proline or PGP) in complex biological matrices like human plasma. nih.govnih.gov A validated isotope dilution LC-multiple reaction monitoring (MRM) MS method has been developed for this purpose. nih.gov In this method, the peptide is first separated from other plasma components using liquid chromatography. The chromatographic separation can be achieved rapidly, for instance, within 3 minutes, using a gradient of acidified acetonitrile (B52724) and water. nih.gov

Following separation, the peptide is ionized, typically using positive electrospray ionization (ESI), and subjected to tandem mass spectrometry. nih.gov In MRM analysis, specific mass transitions from the precursor ion to product ions are monitored, ensuring high selectivity. For this compound, the precursor ion ([M+H]+) has a mass-to-charge ratio (m/z) of 270. Key mass transitions monitored for quantification include m/z 270 to 173 and m/z 270 to 70. nih.gov This targeted approach allows for very low detection and quantification limits. For instance, the limit of detection (LOD) for PGP in human plasma has been reported as 0.01 ng/ml, with a limit of quantification (LOQ) of 0.05 ng/ml. nih.govnih.gov The method also demonstrates high extraction recovery and minimal matrix effects, making it reliable for clinical and research applications. nih.govnih.gov

LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
ParameterValue/DescriptionReference
Chromatography ColumnJupiter 4u Proteo column (80Å, 150 × 2.1 mm) nih.gov
Mobile PhaseGradient of water with 0.1% v/v formic acid and acetonitrile with 0.1% v/v formic acid nih.gov
Flow Rate0.5 ml/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
Precursor Ion (m/z)270 nih.gov
Product Ions (m/z)173, 70 nih.gov
Limit of Detection (LOD)0.01 ng/ml nih.govnih.gov
Limit of Quantification (LOQ)0.05 ng/ml nih.govnih.gov
Extraction Recovery>90% nih.gov

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HR-MS) is critical for the unambiguous identification of this compound and its modified forms. HR-MS provides highly accurate mass measurements, which can help to determine the elemental composition of a molecule. This is particularly useful in identifying post-translational modifications, such as hydroxylation, which results in a small mass increase. nih.gov For example, HR-MS has been instrumental in confirming the hydroxylation of proline residues in peptide linkers. nih.gov The high resolving power of instruments like the Orbitrap mass analyzer allows for the differentiation of isotopic peaks, further aiding in structural elucidation. acs.org

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and analysis of this compound. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, which separates molecules based on their hydrophobicity. scispace.comnih.gov For the purification of this compound, a C18-bonded silica (B1680970) column is often employed. frontiersin.org Peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.govfrontiersin.org

Other HPLC modes, such as ion-exchange chromatography (IEX) and hydrophilic interaction chromatography (HILIC), can also be used as complementary techniques to RP-HPLC for comprehensive peptide analysis and purification. nih.gov

Common HPLC Parameters for this compound Analysis
ParameterDescriptionReference
HPLC ModeReversed-Phase (RP-HPLC) scispace.com
Stationary PhaseC18-bonded silica frontiersin.org
Mobile Phase AWater with 0.1% formic acid nih.gov
Mobile Phase BAcetonitrile with 0.1% formic acid nih.gov
ElutionGradient elution with increasing concentration of Mobile Phase B nih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Peptide Detection

Spectrophotometric and fluorometric assays are valuable for studying the enzymes that metabolize this compound and for the detection of the peptide itself. For instance, the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that can cleave peptides with a penultimate proline residue, can be measured using a fluorometric assay. researchgate.net This assay utilizes a synthetic substrate, such as glycyl-L-proline-4-methoxy-2-naphthylamide, which upon cleavage by DPP-IV, releases a fluorescent molecule (4-methoxy-2-naphthylamine) that can be quantified. researchgate.net

Fluorometric assay kits are also available for the specific measurement of proline, a constituent amino acid of this compound. These kits are based on the principle that proline is converted to an intermediate that reacts with a probe to generate a strong fluorescent signal (e.g., excitation at 535 nm and emission at 587 nm). Such assays are highly sensitive and can detect very low amounts of the target molecule.

Calorimetric Techniques (e.g., Differential Scanning Calorimetry (DSC)) for Stability and Interaction Thermodynamics

Differential scanning calorimetry (DSC) is a key technique for characterizing the thermal stability of peptides like this compound, particularly when they are part of larger structures like collagen-model peptides. researchgate.netnih.govresearchgate.net DSC measures the heat capacity of a sample as a function of temperature. researchgate.net For peptides that undergo a thermally induced conformational change, such as the unfolding of a triple helix, DSC can determine the transition temperature (Tm) and the enthalpy of unfolding (ΔH). nih.govnih.gov

Studies on collagen-like peptides containing Pro-Gly sequences have used DSC to investigate how modifications, such as the inclusion of hydroxyproline (B1673980), affect the stability of the triple helix. researchgate.netresearchgate.net For example, the Tm of the collagen-model peptide (Pro-Pro-Gly)10 has been measured by DSC, and the effect of the solvent (H2O vs. D2O) on its stability has been quantified. nih.govresearchgate.net

Thermal Stability Data for a Collagen-Model Peptide from DSC
PeptideSolventTransition Temperature (Tm)Reference
(Pro-Pro-Gly)10H2O25.4 °C nih.govresearchgate.net
(Pro-Pro-Gly)10D2O28.7 °C nih.govresearchgate.net

Biophysical Methods for Binding Affinity and Kinetic Measurements

A variety of biophysical methods are employed to measure the binding affinity and kinetics of peptide interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are widely used to determine the binding constants (Kd) of peptides to their receptors or other binding partners. mdpi.com For instance, SPR can be used to compare the receptor binding of this compound with its post-translationally modified forms.

Kinetic studies of enzymes that process this compound, such as prolyl 4-hydroxylase, provide insights into the mechanism of action of these enzymes. nih.gov Such studies can determine kinetic parameters like the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum. nih.gov For example, the Km of prolyl 4-hydroxylase for its peptide substrate can be determined to understand the efficiency of the enzymatic reaction. nih.govnih.gov

Advanced Imaging Techniques for Cellular Localization and Effects

The visualization of this compound's subcellular distribution and its influence on cellular architecture and function is critical to understanding its biological roles. Advanced imaging methodologies, particularly those based on fluorescence, provide powerful tools for these investigations. These techniques allow for the real-time, high-resolution tracking of the peptide and the observation of its downstream effects within living cells and tissues.

Fluorescence microscopy is a cornerstone technique in this field. It relies on the use of fluorophores—molecules that absorb light at a specific wavelength and emit it at a longer wavelength. By tagging the peptide of interest or specific cellular components with these fluorophores, researchers can visualize their location and dynamics.

One direct approach to tracking the cellular localization of this compound involves labeling the peptide itself with a fluorescent dye. For instance, a closely related dipeptide, prolyl-hydroxyproline (Pro-Hyp), has been labeled with fluorescein (B123965) isothiocyanate (FITC) to study its uptake by fibroblasts. frontiersin.org Confocal microscopy analysis of cells treated with FITC-labeled Pro-Hyp revealed that the peptide is incorporated into the cytosol, providing direct evidence of its entry into the cell. frontiersin.org This same principle is broadly applicable for tracking the uptake and subcellular journey of this compound.

Another sophisticated strategy is the use of genetically encoded tags. The tetracysteine (TC) tag, which has a core sequence of -Cys-Cys-Pro-Gly-Cys-Cys-, can be incorporated into a protein of interest. nih.govacs.org This tag has a high affinity for a membrane-permeable fluorogenic dye called FlAsH. The dye only becomes intensely fluorescent upon binding to the TC tag, allowing for specific visualization of the tagged protein inside living cells. nih.govacs.org This method can be adapted to study proteins that interact with this compound or to track chimeras containing the peptide sequence.

Beyond tracking the peptide itself, advanced imaging is crucial for observing the cellular effects of this compound. In studies of neuroregeneration, immunofluorescence staining combined with confocal microscopy has been used extensively. mdpi.com Following mechanical injury in primary neuroglial cultures, treatment with Pro-Gly-Pro (PGP) has been shown to influence cell viability, migration, and the expression of key cellular markers. mdpi.com

To achieve this, cells are typically fixed and permeabilized to allow antibodies to access intracellular targets. For example, nuclei are stained with dyes like Hoechst 33342, while specific cell types and structures are identified using antibodies against proteins like β-III tubulin (a neuronal marker) and Glial Fibrillary Acidic Protein (GFAP, an astrocyte marker). mdpi.comresearchgate.net The fluorescent signals from these different labels can be captured simultaneously using a laser scanning confocal microscope, providing detailed images of how this compound treatment alters the cellular landscape, such as reducing astrogliosis and promoting the migration of neurons into a damaged area. mdpi.comresearchgate.net

The following table summarizes key imaging techniques and their applications in research relevant to this compound.

Imaging TechniqueTarget/ApplicationKey Findings/ObservationsCell/System TypeCitations
Confocal Fluorescence Microscopy Cellular uptake of FITC-labeled Pro-Hyp.The fluorescently labeled dipeptide was observed to be incorporated into the cytosol of fibroblasts.p75NTR-positive fibroblasts frontiersin.org
Immunofluorescence Staining / Confocal Microscopy Analysis of neuroregeneration after mechanical injury.PGP treatment reduced astrogliosis (GFAP marker) and increased neuronal migration (β-III tubulin marker) into the damaged area.Primary neuroglial culture mdpi.comresearchgate.net
Live/Dead Viability/Cytotoxicity Assay Assessment of cell viability and migration.PGP treatment increased the number of live cells (stained with calcein-AM) migrating into the injured area.Neonatal rat cortical cultures mdpi.com
Fluorescence Microscopy Visualization of a protein (CRABP) containing a TC-tag (-Cys-Cys-Gly-Pro-Cys-Cys-).The FlAsH dye binds the TC-tag, enabling fluorescence imaging of the protein's conformational state and aggregation in living cells.E. coli and Eukaryotic cells nih.gov
Near-Infrared (NIR) Fluorescence Imaging In vivo imaging of Fibroblast Activation Protein-α (FAPα).An activatable probe containing a Gly-Pro-Gly-Pro sequence showed high tumor-to-background contrast upon cleavage by FAPα.U87MG tumor models nih.gov

These advanced imaging methodologies provide indispensable insights into the cellular and molecular mechanisms of this compound, enabling researchers to directly visualize its journey into cells and quantify its effects on complex biological processes.

Future Perspectives and Research Frontiers for H Pro Gly Pro Oh

Elucidating Novel Biological Functions and Signaling Pathways

Initially recognized for its role in directing neutrophil migration to sites of inflammation and tissue remodeling, H-Pro-Gly-Pro-OH is now understood to possess a broader range of biological activities. medchemexpress.comresearchgate.net Future research will likely focus on uncovering novel functions beyond chemoattraction.

One promising area is its role in neurobiology. Studies have shown that this compound can activate the transcription of neurotrophins and their receptor genes following cerebral ischemia. medchemexpress.comnih.gov This suggests a potential role in neuroprotection and neuroregeneration. mdpi.com Further investigation into the specific signaling pathways involved, such as those related to Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, as well as Nerve Growth Factor (NGF) and its receptors, could reveal new therapeutic targets for stroke and other neurodegenerative disorders. medchemexpress.com

Additionally, the interaction of this compound with various cell types beyond neutrophils warrants deeper exploration. Its effects on fibroblasts, epithelial cells, and even tumor cells are areas of growing interest. researchgate.netfrontiersin.org For instance, its acetylated form, Ac-PGP, has been implicated in increasing the recruitment of tumor cells to sites of tissue damage, highlighting a potential role in cancer progression. researchgate.net Understanding the downstream signaling cascades initiated by PGP in these different cell contexts will be crucial. This includes exploring its influence on key signaling molecules like those involved in cell proliferation, differentiation, and extracellular matrix remodeling. nih.govresearchgate.net

Established and Potential Biological Functions of this compound
Established Functions
Neutrophil Chemoattraction
Potential/Emerging Functions
Neuroprotection and Neuroregeneration
Regulation of Fibroblast Activity
Modulation of Epithelial Cell Repair
Influence on Tumor Cell Migration
Atheroprotective and Anticoagulant Effects

Development of Advanced Methodologies for In Situ Detection and Quantification in Complex Biological Samples

A significant challenge in understanding the precise roles of this compound is the ability to accurately detect and quantify it within complex biological environments in real-time. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for quantifying PGP in samples like bronchoalveolar lavage fluid but are not suited for in situ measurements. nih.govresearchgate.net

Future research will need to focus on developing novel probes and biosensors for the real-time, in situ detection of PGP. This could involve the design of fluorescently labeled peptides or aptamers that specifically bind to PGP, allowing for its visualization and quantification within tissues and even living cells. For example, methodologies like Fluorescence Resonance Energy Transfer (FRET) could be adapted for this purpose. nih.gov The development of ratiometric two-photon near-infrared probes, similar to those designed for detecting enzymes like dipeptidyl peptidase IV (DPP IV), could offer a pathway to visualize PGP activity in deep tissues and whole organisms with high sensitivity and specificity. acs.orgugr.es

Furthermore, improving the sensitivity and throughput of existing quantification methods remains important. Label-free mass spectrometry and advanced sample preparation techniques will be essential for accurately measuring the low concentrations of PGP and its metabolites in various biological fluids and tissues. researchgate.nettandfonline.com

Rational Design of Mimetic Compounds and Modulators for Specific Biological Activities

The diverse and sometimes opposing biological effects of this compound and its signaling pathways present an opportunity for the rational design of mimetic compounds and modulators with enhanced specificity and therapeutic potential. fiercebiotech.comresearchgate.net

For instance, the enzyme leukotriene A4 hydrolase (LTA4H) has a dual function: it produces the pro-inflammatory mediator LTB4 and degrades the pro-inflammatory PGP. nih.govfiercebiotech.com Early attempts to inhibit LTA4H failed because they blocked both activities. fiercebiotech.com More recent research has focused on developing modulators that selectively inhibit LTB4 production while preserving or even enhancing the degradation of PGP. researchgate.net This approach could lead to more effective anti-inflammatory drugs with fewer side effects.

The design of PGP mimetics could also yield novel therapeutic agents. By modifying the peptide structure, for example, by incorporating non-canonical amino acids or creating cyclic peptides, it may be possible to enhance stability, improve cell permeability, and target specific receptor interactions. researchgate.netplos.org This strategy has been successfully applied to develop inhibitors for other targets, such as thrombin, and could be adapted for PGP-related pathways. plos.orgnih.gov The study of related peptides like Pro-Leu-Gly-NH2 (PLG) as allosteric modulators of dopamine (B1211576) receptors provides a framework for how PGP mimetics could be developed to fine-tune specific signaling pathways. beilstein-journals.org

Compound Description
This compoundThe primary tripeptide of interest.
Ac-PGPAcetylated form of PGP, with enhanced chemotactic potential. nih.gov
LTB4Pro-inflammatory lipid mediator. fiercebiotech.com
PLG (Pro-Leu-Gly-NH2)A neuropeptide that acts as an allosteric modulator of the dopamine D2 receptor. beilstein-journals.org
HirunormsRationally designed thrombin inhibitors. nih.gov

Integration into Systems Biology and Omics Approaches for Comprehensive Understanding

To fully grasp the complex roles of this compound, it is essential to move beyond single-pathway analyses and adopt a systems biology approach. Integrating data from various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a holistic view of how PGP influences cellular and organismal function. nih.govfrontlinegenomics.com

For example, transcriptomic studies can reveal the full spectrum of genes whose expression is altered by PGP in different cell types and disease states. nih.gov Proteomic analyses can identify the proteins that interact with PGP or are downstream in its signaling pathways. csic.es Metabolomic studies can shed light on how PGP influences cellular metabolism and the production of other bioactive molecules. google.com

By combining these datasets, researchers can construct comprehensive regulatory networks that map the intricate connections between PGP and other biological processes. nih.gov This integrated approach will be crucial for identifying key nodes in the PGP signaling network that can be targeted for therapeutic intervention. Furthermore, omics-based approaches can help in the discovery of biomarkers related to the PGP pathway, which could be used for disease diagnosis and monitoring treatment responses. nih.gov

Exploration of this compound in Various Disease Models to Understand Pathogenic Mechanisms

While the role of this compound has been studied in the context of inflammatory lung diseases like cystic fibrosis and COPD, its involvement in other pathologies is an expanding area of research. nih.govresearchgate.netbachem.com Investigating the function of PGP in a wider range of disease models will be critical for understanding its contribution to pathogenic mechanisms.

For instance, given its neuroactive properties, exploring the role of PGP in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could yield new insights into disease progression. Its involvement in tissue remodeling also suggests a potential role in fibrosis, a pathological feature of many chronic diseases affecting organs such as the liver, kidneys, and heart.

Q & A

Q. What is the mechanistic role of H-Pro-Gly-Pro-OH in neutrophil chemotaxis, and how can researchers evaluate this process experimentally?

this compound functions as a collagen-derived chemotactic agent that directs neutrophil migration to injury sites, facilitating localized tissue repair . To assess this in vitro, researchers can:

  • Use transwell migration assays with gradients of this compound (e.g., 0.1–10 µM) to quantify neutrophil movement.
  • Measure cytokine release (e.g., IL-8) via ELISA to correlate chemotaxis with inflammatory signaling .
  • Validate specificity using competitive inhibitors (e.g., Ac-Pro-Gly-Pro) to block receptor binding .

Q. What are the optimal storage conditions and solubility parameters for this compound to ensure experimental consistency?

  • Storage : Long-term stability requires storage at -80°C to -20°C in airtight, light-protected containers to prevent degradation .
  • Solubility :
Solvent SystemConcentration AchievedNotes
PBS (pH 7.4)1 mg/mLIdeal for physiological studies
20% Acetonitrile/Water1 mg/mLSuitable for HPLC or mass spectrometry

Pre-warm solvents to 37°C and vortex thoroughly to dissolve aggregates. Aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design a robust in vivo study to investigate this compound’s neurotrophic effects in cerebral ischemia models?

Key methodological steps include:

  • Animal Model : Use transient middle cerebral artery occlusion (MCAO) in rats to mimic ischemic stroke .
  • Dosing : Administer 37.5 g/kg intraperitoneally post-ischemia, aligning with neurotrophin activation windows observed in prior studies .
  • Outcome Measures :
  • Quantify neurotrophin (e.g., BDNF, NGF) mRNA levels via RT-PCR in ischemic penumbra tissue .
  • Assess functional recovery using behavioral tests (e.g., modified Neurological Severity Score) .
    • Controls : Include sham-operated and vehicle-treated groups to isolate compound-specific effects .

Q. What strategies address discrepancies between in vitro and in vivo data on this compound’s bioactivity?

Contradictions often arise from pharmacokinetic factors or microenvironmental differences. Resolve these by:

  • Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier penetration using LC-MS/MS .
  • Dose Translation : Adjust in vitro concentrations (e.g., µM) to in vivo equivalents based on bioavailability .
  • Biomarker Validation : Cross-validate in vitro targets (e.g., neutrophil elastase inhibition) with in vivo tissue markers (e.g., myeloperoxidase activity) .

Q. How should researchers resolve concentration-dependent contradictions in this compound’s effects on cell proliferation and apoptosis?

  • Dose-Response Curves : Test a broad range (0.1–100 µM) in in vitro models (e.g., primary fibroblasts vs. cancer cells) to identify biphasic effects .
  • Mechanistic Studies : Use RNA sequencing to map pathways (e.g., MAPK vs. PI3K/Akt) activated at different doses .
  • Statistical Modeling : Apply ANOVA with post-hoc tests to distinguish significant thresholds (e.g., IC50 for apoptosis vs. EC50 for proliferation) .

Data Reproducibility and Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, and validate purity (>95%) via HPLC .
  • Characterization : Confirm identity using mass spectrometry (expected m/z: 283.3 for [M+H]⁺) and NMR (proline δ ~1.9–2.2 ppm) .
  • Batch Consistency : Include lot-specific certificates of analysis (CoA) for critical parameters (e.g., endotoxin levels <0.1 EU/mg) .

Q. How can researchers mitigate confounding variables in this compound’s neutrophil assays?

  • Standardize Cell Sources : Use primary neutrophils from age-matched donors to avoid donor variability .
  • Control for Degradation : Add protease inhibitors (e.g., PMSF) to cell culture media to prevent peptide breakdown .
  • Blinded Analysis : Encode treatment groups to eliminate observer bias during data collection .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Deactivate biological residues with 10% bleach before disposal .
  • Emergency Procedures : Flush exposed skin/eyes with water for 15 minutes and seek medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.